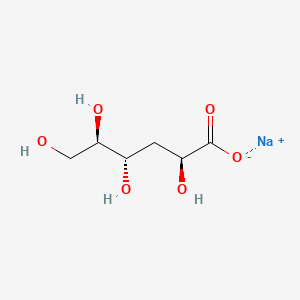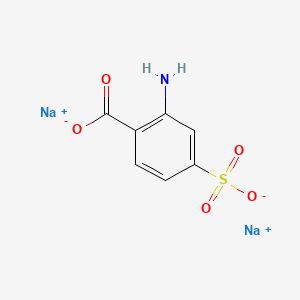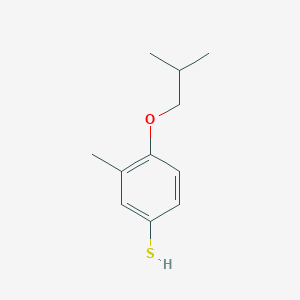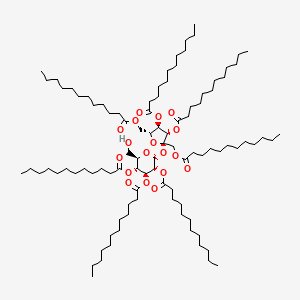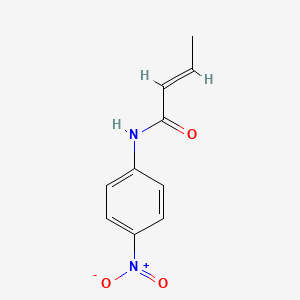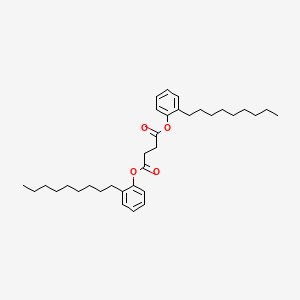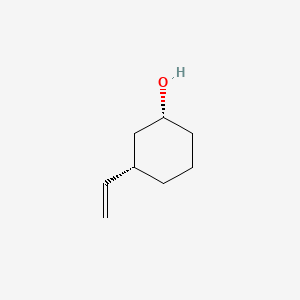
2,4-Dichloro-N-hydroxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-hydroxyaniline is a chemical compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an aniline ring. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with chlorine atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
准备方法
The synthesis of 2,4-Dichloro-N-hydroxyaniline typically involves the chlorination of aniline followed by hydroxylation. One common method includes the reaction of 2,4-dichloroaniline with hydroxylating agents under controlled conditions. Industrial production methods often involve large-scale chlorination and hydroxylation processes, ensuring high yield and purity of the final product .
化学反应分析
2,4-Dichloro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
科学研究应用
2,4-Dichloro-N-hydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and pesticides .
作用机制
The mechanism of action of 2,4-Dichloro-N-hydroxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydroxyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules .
相似化合物的比较
2,4-Dichloro-N-hydroxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline What sets this compound apart is its unique combination of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other dichloroaniline derivatives may not be as effective .
属性
CAS 编号 |
43192-10-5 |
|---|---|
分子式 |
C6H5Cl2NO |
分子量 |
178.01 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H |
InChI 键 |
UFVLBYBGSVNPQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


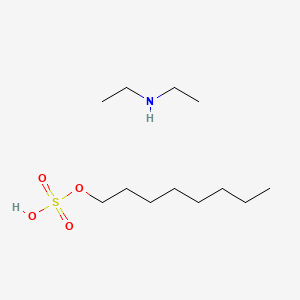
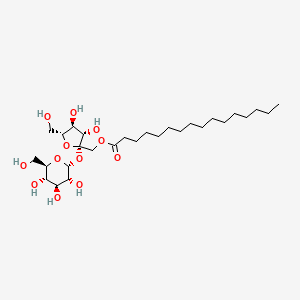
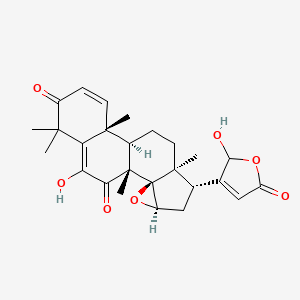
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
